molecular formula C8H13NO2 B1249745 3-isopropyl-2-methyl-4-methyleneisoxazolidin-5-one CAS No. 880480-25-1

3-isopropyl-2-methyl-4-methyleneisoxazolidin-5-one

Cat. No.: B1249745
CAS No.: 880480-25-1
M. Wt: 155.19 g/mol
InChI Key: SNHIHYMJDYSGHP-UHFFFAOYSA-N
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Description

3-isopropyl-2-methyl-4-methyleneisoxazolidin-5-one is a chemical compound with a unique structure that includes a five-membered ring containing nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isopropyl-2-methyl-4-methyleneisoxazolidin-5-one can be achieved through the reaction of allyl bromide derivatives with N-substituted hydroxylamine hydrochlorides in the presence of tert-butoxide in tert-butanol at reflux . This method provides a short and effective route to the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The scalability of the synthetic route mentioned above makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-isopropyl-2-methyl-4-methyleneisoxazolidin-5-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve standard laboratory techniques such as reflux, stirring, and temperature control.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

3-isopropyl-2-methyl-4-methyleneisoxazolidin-5-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-isopropyl-2-methyl-4-methyleneisoxazolidin-5-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxazolidinone, 3-methyl-5-methylene-
  • Isoxazolidin-5-ones
  • Oxazin-6-ones

Uniqueness

3-isopropyl-2-methyl-4-methyleneisoxazolidin-5-one is unique due to its specific substitution pattern and the presence of both nitrogen and oxygen in its ring structure.

Properties

IUPAC Name

2-methyl-4-methylidene-3-propan-2-yl-1,2-oxazolidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-5(2)7-6(3)8(10)11-9(7)4/h5,7H,3H2,1-2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHIHYMJDYSGHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=C)C(=O)ON1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20467474
Record name 5-Isoxazolidinone, 2-methyl-4-methylene-3-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880480-25-1
Record name 5-Isoxazolidinone, 2-methyl-4-methylene-3-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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